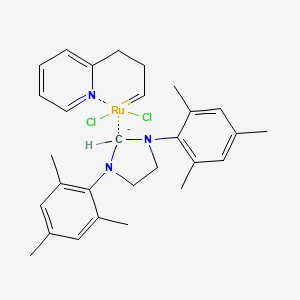
9-(2-hydroxyethyl)-2-imino-5H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Hydroxyethyl)-2-imino-5H-purin-6-one is a chemical compound with significant interest in various scientific fields It is a derivative of purine, a heterocyclic aromatic organic compound, and features a hydroxyethyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-hydroxyethyl)-2-imino-5H-purin-6-one typically involves the reaction of a purine derivative with an appropriate hydroxyethylating agent. One common method is the reaction of 2-amino-6-chloropurine with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the 9-position of the purine ring. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(2-Hydroxyethyl)-2-imino-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imino group can be reduced to form an amino derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 9-(2-carboxyethyl)-2-imino-5H-purin-6-one.
Reduction: Formation of 9-(2-hydroxyethyl)-2-amino-5H-purin-6-one.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-(2-Hydroxyethyl)-2-imino-5H-purin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its structural similarity to nucleotides.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 9-(2-hydroxyethyl)-2-imino-5H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The hydroxyethyl group allows for hydrogen bonding and other interactions with active sites of enzymes, potentially inhibiting their activity. The imino group can participate in tautomerization, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Hydroxyethyl)-2-amino-5H-purin-6-one
- 9-(2-Carboxyethyl)-2-imino-5H-purin-6-one
- 9-(2-Hydroxyethyl)-2-thio-5H-purin-6-one
Uniqueness
9-(2-Hydroxyethyl)-2-imino-5H-purin-6-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry. The imino group allows for potential interactions with biological targets, enhancing its utility in medicinal chemistry.
Properties
Molecular Formula |
C7H9N5O2 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
9-(2-hydroxyethyl)-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)9-3-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,11,14) |
InChI Key |
KGJLPOVMLKVWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)



![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)

![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)

